Calcitriol Derivatives

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

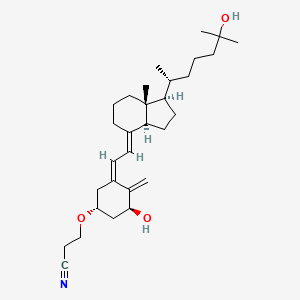

Calcitriol, also known as 1,25-dihydroxycholecalciferol, is a synthetic vitamin D analog . It is active in the regulation of the absorption of calcium from the gastrointestinal tract and its utilization in the body . It is a white, crystalline compound which occurs naturally in humans . It is soluble in organic solvents but relatively insoluble in water . The other names frequently used for calcitriol are 1α,25-dihydroxycholecalciferol, 1,25-dihydroxyvitamin D3, 1,25-DHCC, 1,25 (OH)2D3 and 1,25-diOHC .

Synthesis Analysis

Calcitriol is synthesized in the body. The initial transformation of vitamin D3 is catalyzed by a vitamin D3-25-hydroxylase enzyme (25-OHase) present in the liver, and the product of this reaction is 25-hydroxyvitamin D3 [25- (OH)D3]. Hydroxylation of 25- (OH)D3 occurs in the mitochondria of kidney tissue, activated by the renal 25-hydroxyvitamin D3-1 alpha-hydroxylase (alpha-OHase), to produce 1,25- (OH)2D3 (calcitriol), the active form of vitamin D3 .Molecular Structure Analysis

Calcitriol has a calculated molecular weight of 416.65 . Its chemical structure is 9,10-seco (5Z,7E)-5,7,10 (19)-cholestatriene-1α, 3β, 25-triol . The precise concentration of calcitriol in ethanol solutions was verified spectrophotometrically at 264 nm .Chemical Reactions Analysis

Calcitriol is involved in myelination, axonal homogeneity of peripheral nerves, and neuronal-cell differentiation . It is also involved in the regulation of tissue proliferation, cell differentiation, and apoptosis, as well as regulation of the cardiovascular and immune systems .Physical And Chemical Properties Analysis

Calcitriol is a white, crystalline compound . It is soluble in organic solvents but relatively insoluble in water . The limits of detection and limits of quantification for calcitriol ranged between 0.04–0.05 g/mL, respectively .Scientific Research Applications

Plant Distribution and Breeding : Calcitriol derivatives are not only present in leaves but also in berries, stems, and roots of Solanum glaucophyllum plants. Their distribution in both aglycone and glycoside forms, especially the high concentration in berries, suggests potential applications in plant breeding and yield optimization (Weissenberg, Levy, & Wasserman, 1989).

Cancer Research : Research shows that this compound, such as DHCC and its derivatives, exhibit differentiation-inducing effects on human neoplastic (cancer) cell lines, presenting a potential therapeutic avenue in cancer treatment (Srivastava, Ambrus, & Uskoković, 1995).

Endocrinological Applications : Alfacalcidol and calcitriol, two vitamin D derivatives, are significant in endocrinology, particularly in treating hypoparathyroidism. They also positively impact bone mass maintenance and fracture risk reduction, indicating their importance in managing bone-related disorders (Stuss, Michalska-Kasiczak, & Sewerynek, 2023).

Vitamin D Receptor Exploration : Studies on this compound, like gemini analogs with varying side chains, help in understanding the steric requirements of the vitamin D receptor. This research is crucial for developing new drugs and assessing toxicity profiles (Maehr & Uskoković, 2004).

Psoriasis Treatment : Topical calcitriol ointments have shown effectiveness in treating psoriasis, a chronic skin condition. Clinical trials indicate significant improvements in psoriatic lesions with calcitriol treatment, suggesting its therapeutic potential in dermatology (Langner, Stapor, & Ambroziak, 2001).

Inflammatory and Immunological Responses : Calcitriol and its derivatives, such as tacalcitol, have been found to inhibit the secretion of pro-inflammatory cytokines like IL-6 and IL-8 in nasal polyp fibroblast cultures. This suggests potential applications in treating chronic inflammatory conditions like nasal polyposis (Rostkowska-Nadolska et al., 2010).

Prostate Cancer Research : this compound have been shown to regulate prostaglandin metabolism, which is linked to prostate cell growth. This regulatory effect is associated with antiproliferative actions in prostate cancer cells, indicating a potential therapeutic application in prostate cancer (Moreno et al., 2005).

Spinal Cord Injury Treatment : Calcitriol has shown promising results in reducing oxidative stress, inhibiting apoptosis, and promoting autophagy in experimental models of spinal cord injury in rats. This suggests its potential use in enhancing recovery from such injuries (Zhou et al., 2016).

Mechanism of Action

The mechanism of action of calcitriol is mediated by the vitamin D receptor, a subfamily of nuclear receptors that act as transcription factors into the target cells after forming a heterodimer with the retinoid X receptor . Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression .

Safety and Hazards

Future Directions

Recent studies suggest that calcitriol may have a greater role in the peripheral nervous system . It is involved in myelination, axonal homogeneity of peripheral nerves, and neuronal-cell differentiation . This may have useful clinical consequences, as calcitriol supplementation may be a simple means to avoid the onset and/or development of peripheral nervous-system disorders .

properties

IUPAC Name |

3-[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxypropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H47NO3/c1-21(9-6-15-29(3,4)33)26-13-14-27-23(10-7-16-30(26,27)5)11-12-24-19-25(34-18-8-17-31)20-28(32)22(24)2/h11-12,21,25-28,32-33H,2,6-10,13-16,18-20H2,1,3-5H3/b23-11+,24-12-/t21-,25-,26-,27+,28+,30-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXMJWGETRFCMK-MSCDRTKFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)OCCC#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)OCCC#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2682374.png)

![methyl 4-(2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2682377.png)